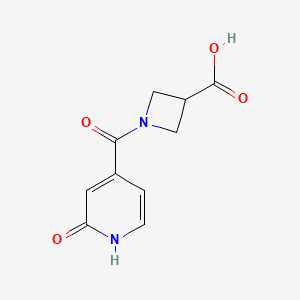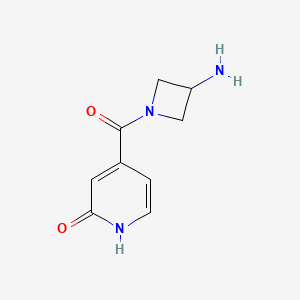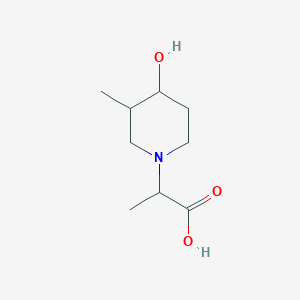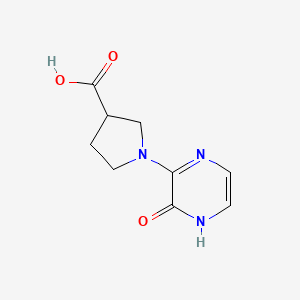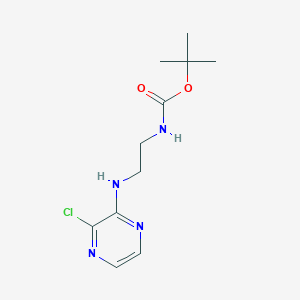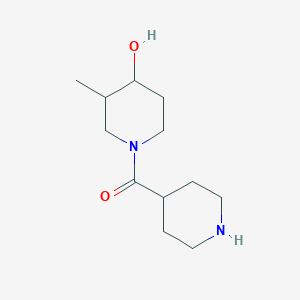![molecular formula C15H19NO2 B1474990 tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate CAS No. 1809144-86-2](/img/structure/B1474990.png)
tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate
Descripción general
Descripción
Tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Synthesis: One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis.
Copper-Catalyzed Three-Component Coupling: Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: The industrial production of tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Organic Compounds: Tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate is used in the synthesis of complex organic compounds, including indoles with oxygen-containing substituents.
Biology:
Structure-Activity Relationship Studies: The compound is important in structure-activity relationship studies, particularly in the context of chloride channel blockers.
Medicine:
Drug Development: It serves as a key intermediate in the synthesis of various bioactive compounds, highlighting its role in medicinal chemistry.
Industry:
Pesticide Development: The compound’s structure has been utilized in the synthesis of insecticidal compounds, demonstrating its potential in developing new pesticides.
Mecanismo De Acción
The mechanism by which tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which is essential in peptide synthesis. The Boc (tert-butyl carbamate) protecting group can be removed under acidic conditions, allowing for the selective deprotection of amines .
Comparación Con Compuestos Similares
- Tert-butyl N-[2-(2-ethynylphenyl)ethyl]carbamate
- Tert-butyl N-[2-(2-bromo-4-chlorophenoxy)ethyl]carbamate
- Tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate
Uniqueness: Tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate is unique due to its specific ethynylphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-5-12-6-8-13(9-7-12)10-11-16-14(17)18-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMQJWPVZOTVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


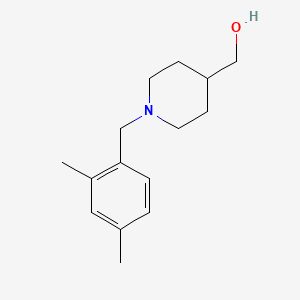
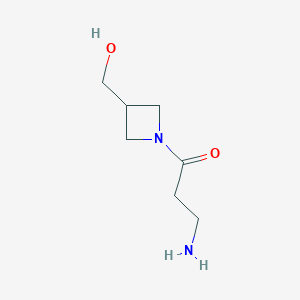
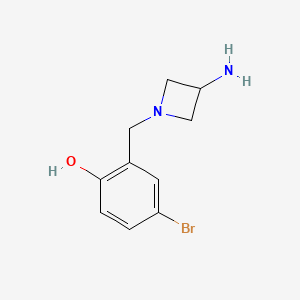
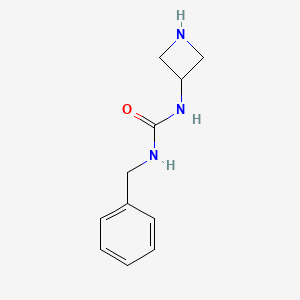
![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)
![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)
![1-{[(2-Methylfuran-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474921.png)
